2-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
Overview
Description
2-Azabicyclo[221]heptane-1-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the palladium-catalyzed approach mentioned above can be adapted for larger-scale synthesis, ensuring the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxygenated derivatives.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to different functional groups.
Substitution: Substitution reactions, particularly involving halogens, can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Palladium catalysts are commonly used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium or platinum catalysts.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include various oxygenated and halogenated derivatives of the original compound .
Scientific Research Applications
2-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems due to its unique structure.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride: Shares a similar bicyclic structure but with different functional groups.
2-Oxa-5-azabicyclo[2.2.1]heptane: Features an oxygen atom in the bicyclic structure, offering different chemical properties.
Uniqueness: 2-Azabicyclo[221]heptane-1-carboxylic acid hydrochloride is unique due to its specific bicyclic structure and the presence of a carboxylic acid group
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(3-7)4-8-7;/h5,8H,1-4H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJVXDMBAOKAAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CN2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955494-71-9 | |
Record name | 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1955494-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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